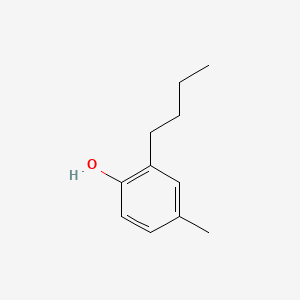

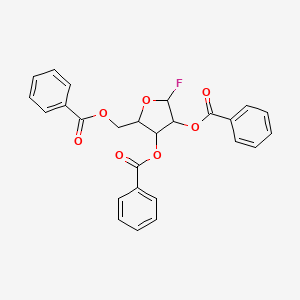

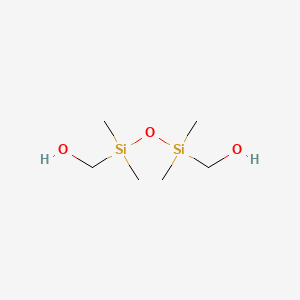

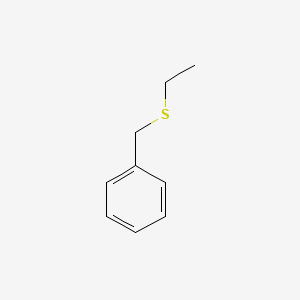

(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mesomorphic Properties and Liquid Crystal Phases

Research into the synthesis and mesomorphic properties of new chiral series, including derivatives similar to "(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate", has shown that these compounds can exhibit rich polymesomorphic sequences with anticlinic properties and display various smectic phases. These findings are significant in the development of advanced liquid crystal displays and materials with specific optical properties (Cruz et al., 2001).

Biochemical Transformations

In biochemical research, the transformation mechanisms of phenol to benzoate derivatives have been explored using fluorophenols as analogues. This has implications for understanding the microbial degradation of aromatic compounds in the environment and can aid in bioremediation strategies (Genthner et al., 1989).

Supramolecular Chemistry

The design and synthesis of compounds with complex benzoate structures have led to the discovery of novel supramolecular dendrimers that self-organize into unique liquid-crystalline phases. These materials have potential applications in nanotechnology and materials science for creating highly ordered and functional nanostructures (Balagurusamy et al., 1997).

Drug Synthesis and Nucleotide Chemistry

Compounds with benzoate moieties are crucial intermediates in the synthesis of pharmaceuticals and nucleotides. For example, selective benzoylation techniques have been developed for protected ribonucleosides, essential for the solid-phase synthesis of RNA and DNA-RNA mixtures. This has broad implications in drug development and genetic engineering (Kempe et al., 1982).

Molecular Electronics and Photonics

The study of fluorinated liquid crystals and their photoresponsive behavior highlights the potential of benzoate derivatives in molecular electronics and photonics. Understanding how these compounds interact with light and their stability under UV radiation can lead to the development of new materials for solar cells, sensors, and optical switches (Praveen & Ojha, 2012).

Safety And Hazards

Propriétés

IUPAC Name |

(3,4-dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWZFUWVRLLLGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286130 |

Source

|

| Record name | 2,3,5-tri-o-benzoylpentofuranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate | |

CAS RN |

6301-48-0 |

Source

|

| Record name | NSC43888 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5-tri-o-benzoylpentofuranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethoxyphenyl)azo]-p-cresol](/img/structure/B1619845.png)

![Disodium 4,4'-bis[(2-hydroxy-1-naphthyl)azo]-5,5'-dimethyl[1,1'-biphenyl]-2,2'-disulphonate](/img/structure/B1619848.png)